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Compound of Interest

Compound Name: JM 1397

Cat. No.: B1672965

An In-depth Technical Guide to the Core Properties and Characteristics of J-113397

For Researchers, Scientists, and Drug Development Professionals

Abstract

J-113397 is a potent and highly selective non-peptidyl antagonist of the Nociceptin/Orphanin
FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1) receptor.[1][2][3] Its
high affinity for the ORL-1 receptor, coupled with significant selectivity over classical opioid
receptors (M, 0, and K), has established J-113397 as a critical pharmacological tool for
elucidating the physiological and pathological roles of the N/OFQ system.[2][4] This document
provides a comprehensive overview of the fundamental properties, pharmacological
characteristics, and key experimental methodologies associated with J-113397.

Core Properties of J-113397

J-113397 is a synthetic organic compound with the following identifiers and chemical
properties:
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Property Value Reference

1-[(3R,4R)-1-cyclooctylmethyl-
3-hydroxymethyl-4-piperidyl]-3-

IUPAC Name Y y_ yi-4-piperidyl [2][3]
ethyl-1,3-dihydro-2H-

benzimidazol-2-one

CAS Number 256640-45-6 [1][5]
Chemical Formula C24H37N302 [31[5]
Molecular Weight 399.57 g/mol [31[6]
Purity >98% [6]
- Soluble to 50 mM in DMSO
Solubility [61[7]
and ethanol

Pharmacological Characteristics

J-113397 functions as a competitive antagonist at the ORL-1 receptor.[2][4] Its pharmacological
profile is primarily defined by its high binding affinity for the ORL-1 receptor and its selectivity
over other opioid receptors.

Receptor Binding Affinity

The binding affinity of J-113397 has been determined through various in vitro assays.

Receptor Species Ki (nM) ICs0 (NM) Reference
ORL-1 (NOP) Human (cloned) 1.8 - [2]

ORL-1 (NOP) Mouse (brain) 1.1 - [2]

ORL-1 (NOP) - - 2.3 [5][8]
p-Opioid Human 1000 >10000 [2][6]
0-Opioid Human >10000 >10000 [2][6]
K-Opioid Human 640 1400 [2][6]
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Functional Antagonism

J-113397 effectively antagonizes the downstream signaling initiated by the activation of the
ORL-1 receptor by its endogenous ligand, N/OFQ.

CelllTissue Effect of J-
Assay ICso0 (NM) Reference
Type 113397
Inhibition of
CHO cells
[3°S]GTPyS , N/OFQ-
o expressing ORL- ] 5.3 [2]
Binding 1 stimulated
binding

Antagonized

[3°S]GTPyYS ) N/OFQ-
o Mouse brain ] 7.6 9]
Binding stimulated
binding
Inhibition of
CHO cells N/OFQ-induced
cAMP ) )
expressing ORL-  suppression of 26 [8]

Accumulation ) o
forskolin-elicited

CAMP

Signaling Pathway

The ORL-1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/Go
proteins.[6] Activation of the ORL-1 receptor by N/OFQ initiates a signaling cascade that leads
to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (CAMP)
levels. Additionally, it modulates ion channel activity, leading to the activation of inwardly
rectifying potassium (K+*) channels and the inhibition of voltage-gated calcium (Ca2*) channels.
J-113397 competitively binds to the ORL-1 receptor, preventing N/OFQ from binding and
initiating these downstream effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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